molecular formula C22H29N3O8 B8196062 Glutarimide-Isoindolinone-NH-PEG3-COOH

Glutarimide-Isoindolinone-NH-PEG3-COOH

Cat. No.: B8196062
M. Wt: 463.5 g/mol
InChI Key: HYRLBRBJUKIXJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutarimide-Isoindolinone-NH-PEG3-COOH involves multiple steps, starting with the preparation of the glutarimide and isoindolinone moieties, followed by their conjugation with a polyethylene glycol (PEG) linker. The cereblon ligand is then attached to the PEG linker to form the final conjugate . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically stored at low temperatures (-20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Glutarimide-Isoindolinone-NH-PEG3-COOH primarily undergoes substitution reactions due to the presence of reactive functional groups such as the glutarimide and isoindolinone moieties . These reactions are facilitated by the use of common reagents like bases (e.g., sodium hydroxide) and nucleophiles (e.g., amines).

Common Reagents and Conditions

    Bases: Sodium hydroxide, potassium carbonate

    Nucleophiles: Amines, thiols

    Solvents: Dimethyl sulfoxide, methanol

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications .

Scientific Research Applications

Glutarimide-Isoindolinone-NH-PEG3-COOH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of protein degradation pathways and the development of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Another cereblon ligand used in PROTAC technology.

    Lenalidomide: A derivative of thalidomide with enhanced activity.

    Pomalidomide: Another derivative with improved efficacy and reduced side effects.

Uniqueness

Glutarimide-Isoindolinone-NH-PEG3-COOH is unique due to its specific combination of glutarimide and isoindolinone moieties, which provide distinct chemical properties and reactivity . Additionally, the incorporation of the PEG linker enhances its solubility and stability, making it more suitable for various applications compared to other similar compounds .

Properties

IUPAC Name

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O8/c26-19-4-3-18(21(29)24-19)25-14-15-13-16(1-2-17(15)22(25)30)23-6-8-32-10-12-33-11-9-31-7-5-20(27)28/h1-2,13,18,23H,3-12,14H2,(H,27,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRLBRBJUKIXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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